molecular formula C16H13Cl2N3O3 B2382702 3-[(2,4-dichlorophenyl)methyl]-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 941898-19-7

3-[(2,4-dichlorophenyl)methyl]-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2382702
CAS No.: 941898-19-7
M. Wt: 366.2
InChI Key: WANYBGGFKKCNLH-UHFFFAOYSA-N
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Description

3-[(2,4-dichlorophenyl)methyl]-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dichlorophenyl)methyl]-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multiple steps. One common method includes the reaction of 2-methyl-4-chloro-6-trifluoromethylpyrimidine with hydrazine hydrate in absolute ethanol, followed by the addition of carbon disulfide and triethylamine. The final step involves the addition of 2,4-dichlorobenzyl chloride to obtain the target compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-dichlorophenyl)methyl]-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound .

Scientific Research Applications

3-[(2,4-dichlorophenyl)methyl]-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,4-dichlorophenyl)methyl]-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is unique due to its specific structural features, such as the dichlorobenzyl and methoxy groups, which contribute to its distinct chemical and biological properties. These structural elements may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications .

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O3/c1-20-14-13(12(24-2)5-6-19-14)15(22)21(16(20)23)8-9-3-4-10(17)7-11(9)18/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANYBGGFKKCNLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)CC3=C(C=C(C=C3)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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